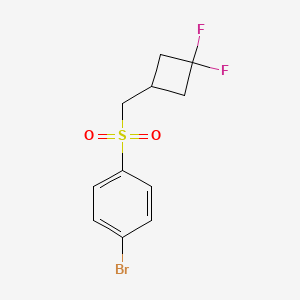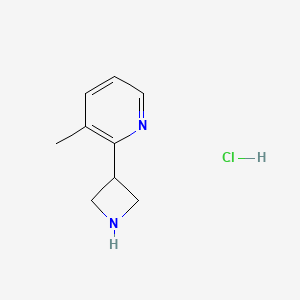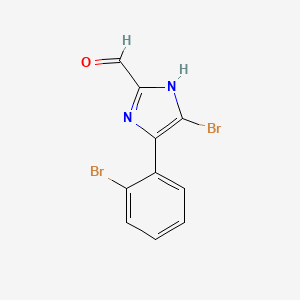![molecular formula C7H6ClN3 B13713982 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable nitrile in the presence of a catalyst such as CuO_x_–ZnO/Al_2_O_3–TiO_2 can yield the desired triazolopyridine compound .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents like NaOCl, Pb(OAc)_4, or MnO_2. More environmentally friendly oxidizers such as PIFA (PhI(OCOCF_3)_2) and I_2/KI can also be used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NaOCl, Pb(OAc)_4, and MnO_2.
Reduction: Reducing agents such as NaBH_4 or LiAlH_4 can be used for reduction reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as amines or ethers.
科学的研究の応用
6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interfere with signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound features a quinoxaline ring fused to the triazole ring, resulting in different biological activities and applications.
Uniqueness
6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the chlorine and methyl groups, which impart distinct chemical properties and reactivity
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
6-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3 |
InChIキー |
PJUJBEOXGZTVBA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=NN2C=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


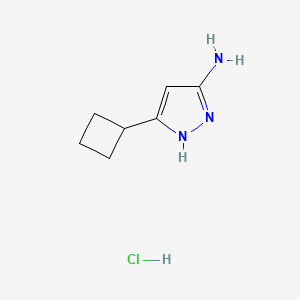
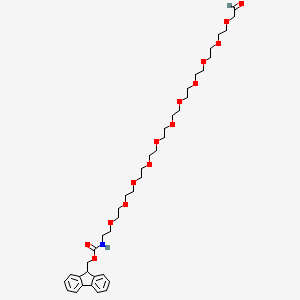

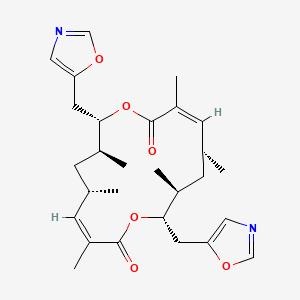

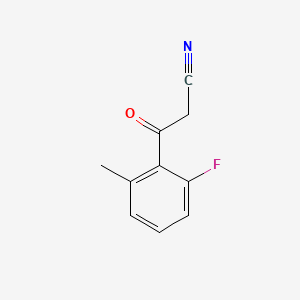
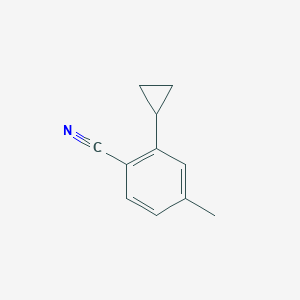

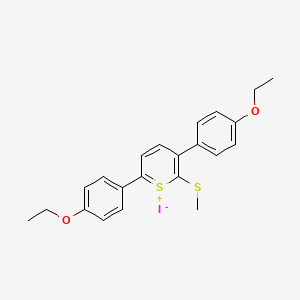
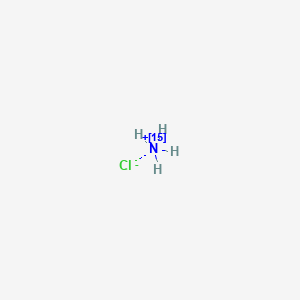
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
